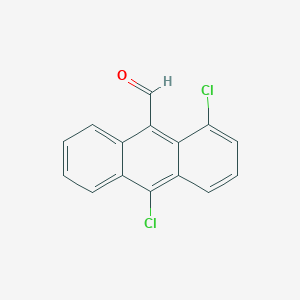
Aluminum;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum;palladium is a compound that combines the properties of aluminum and palladium. Palladium is a member of the platinum group metals and is known for its unique catalytic properties, while aluminum is a lightweight, silvery-white metal known for its high thermal and electrical conductivity. The combination of these two metals results in a compound with unique properties that are valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of aluminum;palladium compounds can be achieved through various synthetic routes. One common method involves the reduction of palladium salts in the presence of aluminum. This can be done using chemical reduction methods where palladium chloride is reduced by aluminum powder in an appropriate solvent under controlled conditions .
Industrial Production Methods
On an industrial scale, this compound compounds can be produced using techniques such as wet impregnation and incipient-wetness impregnation. These methods involve the deposition of palladium onto an aluminum support, followed by reduction to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum;palladium compounds undergo various types of chemical reactions, including:
Oxidation: Palladium can be oxidized to form palladium oxide.
Reduction: Palladium can be reduced from its ionic forms to its metallic state.
Substitution: Palladium can participate in substitution reactions, where ligands attached to palladium are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include:
Hydrochloric acid: Used for the dissolution of palladium.
Sodium borohydride: A reducing agent used to reduce palladium salts to metallic palladium.
Triphenylphosphine: A ligand used in the formation of palladium complexes.
Major Products
The major products formed from reactions involving this compound compounds include palladium hydrides, palladium oxides, and various palladium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Aluminum;palladium compounds have a wide range of scientific research applications, including:
Medicine: Palladium compounds are used in the development of anticancer drugs and other pharmaceuticals.
Environmental Remediation: Palladium nanoparticles are used to remove pollutants from water and air.
Energy Storage: Palladium is used in fuel cells and hydrogen storage systems.
Wirkmechanismus
The mechanism of action of aluminum;palladium compounds involves the ability of palladium to switch between different oxidation states, facilitating various chemical reactions. Palladium can undergo oxidative addition, transmetalation, and reductive elimination, making it a versatile catalyst . The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to aluminum;palladium include other palladium-based compounds such as:
- Palladium chloride
- Palladium acetate
- Palladium hydride
- Palladium-phosphine complexes
Uniqueness
The uniqueness of this compound compounds lies in their combination of the lightweight and conductive properties of aluminum with the catalytic properties of palladium. This makes them particularly valuable in applications where both properties are required, such as in advanced catalysis and energy storage systems .
Eigenschaften
Molekularformel |
AlPd |
|---|---|
Molekulargewicht |
133.40 g/mol |
IUPAC-Name |
aluminum;palladium |
InChI |
InChI=1S/Al.Pd |
InChI-Schlüssel |
IEQUNHXCJVILJQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


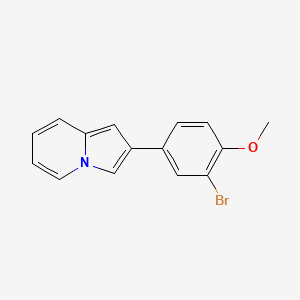
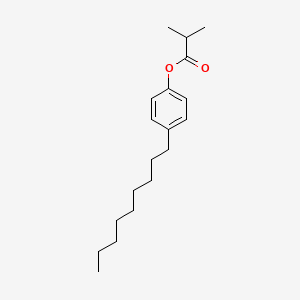
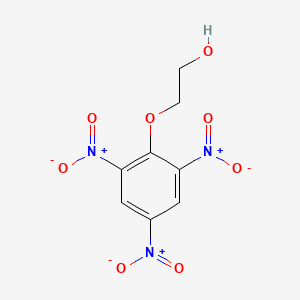
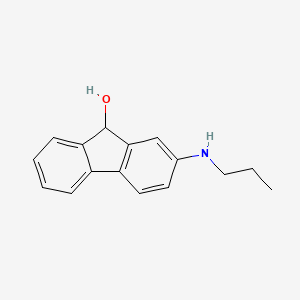
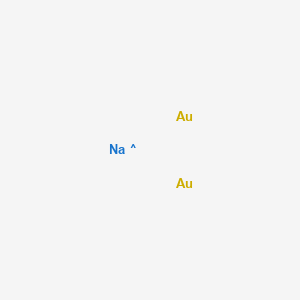

![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
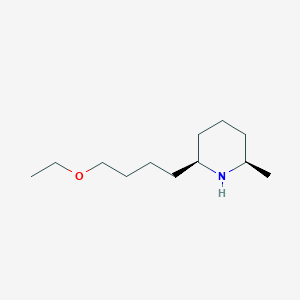
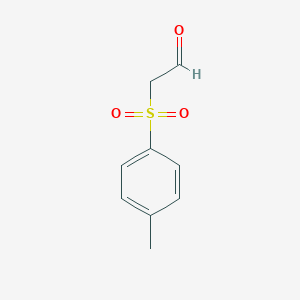
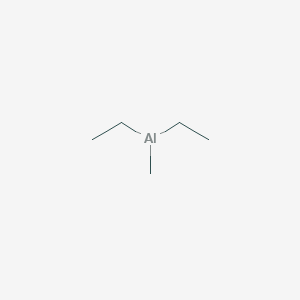
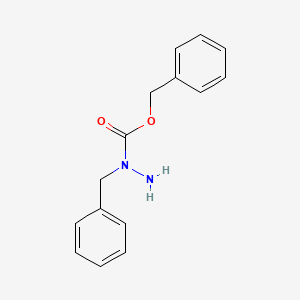
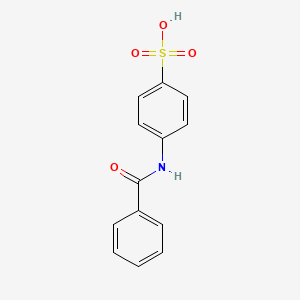
![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
